3-Cyclopentylcyclopentene
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Overview
Description
3-Cyclopentylcyclopentene is an organic compound with the molecular formula C₁₀H₁₆. It is characterized by the presence of two cyclopentane rings, one of which contains a double bond, making it a cycloalkene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclopentene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by dehydration to form the desired cycloalkene. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization and dehydration steps .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylcyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield cyclopentylcyclopentane in the presence of a suitable catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated pressure.
Substitution: Halogens (e.g., chlorine, bromine), light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclopentylcyclopentanone.
Reduction: Cyclopentylcyclopentane.
Substitution: Halogenated cyclopentylcyclopentenes.
Scientific Research Applications
3-Cyclopentylcyclopentene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and as a model compound in biochemical studies.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Cyclopentylcyclopentene depends on the specific reactions it undergoes. For example, in oxidation reactions, the double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Cyclopentene: A simpler cycloalkene with a single cyclopentane ring and a double bond.
Cyclopentylcyclopentane: A saturated analog of 3-Cyclopentylcyclopentene without the double bond.
Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring, differing in aromaticity and reactivity.
Uniqueness: this compound is unique due to its dual cyclopentane ring structure with a double bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
2690-17-7 |
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Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-cyclopentylcyclopentene |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h1,5,9-10H,2-4,6-8H2 |
InChI Key |
UWHATVBKIRLRTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCC=C2 |
Origin of Product |
United States |
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